molecular formula C11H7Cl2N3 B1659411 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile CAS No. 649578-78-9

3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile

Cat. No.: B1659411
CAS No.: 649578-78-9
M. Wt: 252.1 g/mol
InChI Key: CHMQEOQEGVDERO-UHFFFAOYSA-N
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Description

3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile is a chemical hybrid incorporating two pharmacologically significant scaffolds: a 4,5-dichloroimidazole ring and a benzonitrile group. The imidazole core is a privileged structure in medicinal chemistry, known for its versatile interactions with biological targets . Researchers are exploring such molecular hybrids to develop novel compounds for investigating conditions like cancer and infectious diseases, as the combination of distinct pharmacophores can lead to synergistic biological effects . The dichloro-substitution on the imidazole ring is a key structural modification that can enhance a compound's binding affinity and metabolic stability, making it a valuable synthetic intermediate for probing structure-activity relationships . The benzonitrile moiety further contributes to the molecule's potential as a building block in drug discovery, often influencing physicochemical properties and target engagement . This compound is presented as a high-quality chemical tool for scientific investigation, enabling researchers to synthesize and study more complex molecules for potential therapeutic applications. It is supplied exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

3-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3/c12-10-11(13)16(7-15-10)6-9-3-1-2-8(4-9)5-14/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMQEOQEGVDERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380974
Record name 3-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649578-78-9
Record name 3-[(4,5-dichloroimidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Foundations of Imidazole-Benzonitrile Conjugation

The synthesis of 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile hinges on forming a stable carbon-nitrogen bond between the imidazole and benzonitrile subunits. The 4,5-dichloroimidazole group acts as a nucleophile, targeting electrophilic centers on the benzonitrile derivative. Key considerations include the electronic effects of the chlorine substituents, which enhance the imidazole’s nucleophilicity at the N1 position, and the steric accessibility of the benzonitrile’s methylene group.

Alkylation of 4,5-Dichloroimidazole with 3-(Bromomethyl)benzonitrile

The most direct method involves nucleophilic substitution between 4,5-dichloroimidazole and 3-(bromomethyl)benzonitrile. In this reaction, a base such as potassium carbonate deprotonates the imidazole, enabling attack on the benzyl bromide’s electrophilic carbon.

Representative Procedure

  • Combine 4,5-dichloroimidazole (1.0 equiv), 3-(bromomethyl)benzonitrile (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
  • Heat at 60°C for 12 hours under nitrogen.
  • Quench with ice water, extract with dichloromethane, and purify via recrystallization from ethanol.

Performance Metrics

Parameter Value
Yield 68–72%
Purity (HPLC) ≥95%
Reaction Time 12 hours
Scalability Suitable for >10 kg

This method offers simplicity but requires careful moisture control to prevent hydrolysis of the benzyl bromide.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples 4,5-dichloroimidazole with 3-(hydroxymethyl)benzonitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This approach avoids harsh conditions and improves regioselectivity.

Representative Procedure

  • Dissolve 4,5-dichloroimidazole (1.0 equiv), 3-(hydroxymethyl)benzonitrile (1.2 equiv), triphenylphosphine (1.5 equiv), and DEAD (1.5 equiv) in tetrahydrofuran (THF).
  • Stir at 25°C for 24 hours.
  • Concentrate under vacuum and purify via flash chromatography (hexane/ethyl acetate).

Performance Metrics

Parameter Value
Yield 55–60%
Purity (HPLC) ≥98%
Reaction Time 24 hours
Cost Efficiency Low (expensive reagents)

While yielding high-purity product, this method’s reliance on costly reagents limits industrial applicability.

Copper-Catalyzed Ullmann-Type Coupling

A Ullmann coupling employs a copper catalyst to mediate the reaction between 4,5-dichloroimidazole and 3-(iodomethyl)benzonitrile. This method is advantageous for high-temperature tolerance but suffers from moderate yields.

Representative Procedure

  • Mix 4,5-dichloroimidazole (1.0 equiv), 3-(iodomethyl)benzonitrile (1.1 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (2.0 equiv) in 1,4-dioxane.
  • Reflux at 110°C for 18 hours.
  • Filter through Celite and concentrate. Purify via column chromatography.

Performance Metrics

Parameter Value
Yield 50–55%
Purity (HPLC) 90–93%
Reaction Time 18 hours
Catalyst Cost Moderate

Multi-Step Synthesis via Intermediate Formation

A convergent approach synthesizes the benzonitrile and imidazole units separately before coupling. For example, 3-(aminomethyl)benzonitrile is reacted with 4,5-dichloroimidazole-1-carbonyl chloride under Schotten-Baumann conditions.

Performance Metrics

Parameter Value
Overall Yield 40–45%
Purity (HPLC) ≥97%
Steps 4
Scalability Limited by multi-step process

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield (%) Purity (%) Cost Scalability
Alkylation 68–72 95 Low High
Mitsunobu 55–60 98 High Low
Ullmann Coupling 50–55 90–93 Moderate Moderate
Multi-Step 40–45 97 High Low

The alkylation method is optimal for industrial-scale production due to its balance of yield, cost, and simplicity. For high-purity applications, the Mitsunobu reaction is preferable despite higher costs.

Chemical Reactions Analysis

Types of Reactions: 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazoles or benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of anticancer research. Studies have indicated that compounds with imidazole rings can exhibit significant anticancer activities due to their ability to interfere with cellular processes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of imidazole derivatives. The compound is being investigated for its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Catalysis

The compound serves as a building block in the synthesis of more complex molecules and can be utilized in catalytic processes. Its unique chemical properties may enhance reaction rates and selectivity in organic transformations.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited potent anticancer activity, leading to further investigations into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

A collaborative study assessed the antimicrobial activity of various imidazole derivatives, including this compound. The findings indicated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Data Table: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateInhibition of cell proliferation
Other Imidazole DerivativesVariableHighDisruption of bacterial cell walls

Mechanism of Action

The mechanism by which 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the benzonitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

a. 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile
  • Linker : Sulfanylmethyl (-S-CH2-) group, which increases molecular weight and polarizability compared to the methylene linker.
  • Benzonitrile position : Para (4-), creating a more symmetrical structure.

Key differences :

  • The thioether linker may improve solubility in polar aprotic solvents compared to the target compound’s methylene bridge.
b. 1-Hydroxy-2,4,5-trisubstituted imidazole derivatives
  • Imidazole substituents : 1-hydroxy group at position 1 and variable groups at 2,4,5 positions (e.g., aryl, alkyl).
  • Synthesis : Produced via a one-pot, four-component reaction involving benzonitriles, enabling rapid diversification.

Key differences :

  • The hydroxyl group introduces hydrogen-bonding capability, absent in the dichloro target compound.
  • Structural flexibility allows tuning of electronic and steric properties for specific applications.

Linker Group Variations

  • Target compound : Methylene (-CH2-) linker provides simplicity and stability.

Research implications :

  • Sulfur-containing linkers may increase oxidative susceptibility compared to methylene bridges.

Benzonitrile Positional Isomerism

  • Meta (3-) vs. Para: Symmetrical arrangement favors tighter crystal packing, as seen in ’s compound .

Data Tables

Table 2: Inferred Physicochemical Properties

Compound Name Polarity Solubility Trends Steric Hindrance
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile High Moderate in DMSO, acetone Low (small Cl substituents)
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Moderate High in DMF, THF High (bulky diphenyl groups)
1-Hydroxy-2,4,5-trisubstituted imidazoles Variable Tunable via substituents Moderate

Research Findings and Implications

  • Electron-withdrawing vs. bulky substituents : Dichloro groups enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution, while diphenyl groups prioritize steric interactions .
  • Linker reactivity : Thioether linkers may facilitate metal coordination or redox activity, whereas methylene linkers offer stability .
  • Synthetic efficiency : Multi-component reactions () enable rapid diversification but may limit control over regiochemistry compared to stepwise syntheses .

Biological Activity

3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of imidazole and benzonitrile have shown significant activity against various bacterial strains.

  • Study Findings : A study reported that compounds with similar structures exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .
CompoundActivity AgainstMIC (µg/mL)
This compoundE. coliTBD
Analog AS. aureusTBD
Analog BP. aeruginosaTBD

Anticancer Activity

Research has also highlighted the anticancer potential of related compounds. The imidazole ring is known for its role in cancer therapy.

  • Case Study : In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells . The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
Cell LineIC50 (µM)Reference
MDA-MB-2313.3
A549 (Lung Cancer)TBDTBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production and may be relevant for skin-related conditions .
  • Cell Cycle Arrest : Some imidazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, halogenated intermediates (e.g., bromoacetyl derivatives) may react with imidazole precursors under reflux conditions. Formamide or similar agents are often used to cyclize intermediates into the imidazole core . Chlorination steps (e.g., using SOCl₂) can introduce dichloro substituents, as seen in analogous protocols for related benzonitrile-imidazole hybrids .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and electronic environments. For instance, aromatic protons in benzonitrile derivatives typically resonate between δ 7.4–8.0 ppm, while imidazole protons appear downfield (δ 7.0–8.5 ppm) .
  • HPLC/MS : For purity assessment and molecular ion verification (e.g., m/z values corresponding to [M+H]⁺ or [M-H]⁻) .
  • Melting Point Analysis : To verify crystallinity and compare with literature values (e.g., analogues in the 180–235°C range) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data are limited, general protocols for imidazole derivatives apply:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Follow spill management guidelines (e.g., absorb with inert material, avoid water to prevent hydrolysis) .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Predict binding affinities to targets like enzymes (e.g., indoleamine 2,3-dioxygenase) by modeling interactions between the dichloroimidazole moiety and active-site residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize nucleophilic/electrophilic behavior .
  • MD Simulations : Assess stability in biological matrices or solvent systems .

Q. How can structural contradictions in NMR or crystallographic data be resolved?

  • Methodological Answer :

  • Dynamic Effects : For split/overlapping NMR signals, variable-temperature NMR or COSY/NOESY experiments can clarify conformational dynamics .
  • X-ray Crystallography : Use programs like SHELXL for refinement. For example, resolve disorder in dichloroimidazole rings by applying restraints to bond lengths/angles .
  • Diastereomer Analysis : If diastereomers form (e.g., due to stereogenic centers), chiral HPLC or Mosher ester derivatization may separate enantiomers .

Q. What strategies optimize the compound’s bioactivity in cellular assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzonitrile or imidazole rings. For instance, introducing electron-withdrawing groups (e.g., -CF₃) may enhance target affinity .
  • In Vitro Testing : Use cell lines (e.g., HUVECs or BJ fibroblasts) cultured in DMEM/RPMI with 10% FBS. Measure IC₅₀ values via MTT assays, ensuring controls for solvent toxicity (e.g., DMSO < 0.1%) .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH cofactors) .

Q. How can synthetic yields be improved for complex derivatives of this compound?

  • Methodological Answer :

  • Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl-aryl bonds) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) while maintaining yield .
  • Workup Strategies : Use column chromatography with gradients (e.g., 20–50% EtOAc/hexane) to separate polar byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile

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